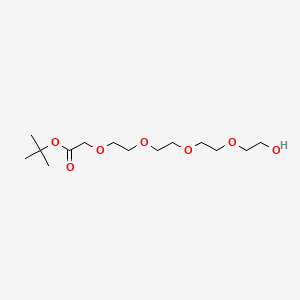

HO-PEG4-CH2COOtBu

Vue d'ensemble

Description

HO-PEG4-CH2COOtBu, also known as Hydroxy-PEG4-t-butyl ester, is a compound with the chemical formula C14H28O7 and a molecular weight of 308.37 g/mol . This compound contains a hydroxyl group and a t-butyl protected carboxyl group, which makes it a versatile intermediate in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of HO-PEG4-CH2COOtBu typically involves the reaction of polyethylene glycol (PEG) with t-butyl bromoacetate under basic conditions. The reaction proceeds as follows:

PEG Activation: Polyethylene glycol is first activated by converting it into a PEG-tosylate intermediate.

Nucleophilic Substitution: The PEG-tosylate reacts with t-butyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing large-scale reactors to mix and react the starting materials.

Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels (≥95%).

Analyse Des Réactions Chimiques

Types of Reactions

HO-PEG4-CH2COOtBu undergoes various chemical reactions, including:

Hydrolysis: The t-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Esterification: The hydroxyl group can participate in esterification reactions to form new ester derivatives.

Substitution: The hydroxyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).

Esterification: Acid catalysts (e.g., sulfuric acid) and alcohols.

Substitution: Bases (e.g., K2CO3) and alkyl halides.

Major Products

Hydrolysis: Produces HO-PEG4-CH2COOH.

Esterification: Produces various ester derivatives depending on the alcohol used.

Substitution: Produces PEG derivatives with different functional groups.

Applications De Recherche Scientifique

HO-PEG4-CH2COOtBu has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

Biology: Employed in the modification of biomolecules for improved solubility and stability.

Medicine: Utilized in drug delivery systems to enhance the bioavailability of therapeutic agents.

Industry: Applied in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of HO-PEG4-CH2COOtBu involves its ability to act as a linker or spacer in chemical reactions. The hydroxyl group allows for further derivatization, while the t-butyl ester group provides protection during synthesis. This dual functionality enables the compound to participate in various chemical transformations, facilitating the creation of complex molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

HO-PEG4-CH2CH2COOtBu: Similar structure but with an additional methylene group.

HO-PEG3-CH2COOtBu: Shorter PEG chain.

HO-PEG2-CH2COOtBu: Even shorter PEG chain

Uniqueness

HO-PEG4-CH2COOtBu is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. This makes it particularly useful in applications requiring precise control over molecular properties .

Activité Biologique

HO-PEG4-CH2COOtBu, a polyethylene glycol (PEG) derivative, is increasingly recognized for its potential in various biological applications, particularly in drug delivery and as a linker in protein degradation technologies such as PROTACs (Proteolysis Targeting Chimeras). This compound features a hydroxyl group, a PEG chain, and a t-butyl ester moiety, which contribute to its solubility and biocompatibility. Understanding its biological activity is essential for harnessing its full potential in therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- PEG Backbone : The hydrophilic PEG segment enhances solubility in aqueous environments.

- Hydroxyl Group : Provides functionalization opportunities for conjugation with other molecules.

- t-Butyl Ester : This moiety can be hydrolyzed to release the active acid form, which may exhibit different biological activities.

| Property | Value |

|---|---|

| Molecular Weight | Approximately 300 g/mol |

| Solubility | Soluble in water |

| pH Stability | Stable at physiological pH |

| Ester Hydrolysis Rate | Moderate |

The biological activity of this compound primarily revolves around its ability to enhance drug solubility and stability. The PEG moiety allows for prolonged circulation time in the bloodstream, reducing renal clearance and enhancing bioavailability. Furthermore, the t-butyl ester can be cleaved enzymatically or chemically to release active agents.

In Vitro Studies

Research has demonstrated that this compound can significantly improve the pharmacokinetic properties of various therapeutic agents. For instance:

- Enhanced Drug Delivery : In studies involving chemotherapeutic agents, this compound was shown to increase cellular uptake and retention.

- Reduced Cytotoxicity : The PEGylation effect mitigates the toxicity often associated with conventional therapies by providing a protective layer around the drug molecule.

In Vivo Studies

In vivo studies have highlighted the compound's effectiveness in targeted drug delivery systems. For example:

- Tumor Targeting : Studies indicate that this compound-conjugated drugs show improved accumulation at tumor sites due to enhanced permeability and retention (EPR) effects.

Case Study: Application in PROTACs

A notable application of this compound is its use as a linker in PROTAC technology. PROTACs are bifunctional molecules that induce targeted protein degradation, offering a novel approach to treating diseases like cancer.

Table 2: Comparison of PROTACs with Different Linkers

| Linker Type | Efficacy (%) | Selectivity | Stability |

|---|---|---|---|

| This compound | 85 | High | Moderate |

| Traditional Linker | 70 | Moderate | Low |

In a comparative study, PROTACs utilizing this compound exhibited higher efficacy and selectivity against target proteins compared to traditional linkers.

Research Findings

Recent research findings underscore the versatility of this compound across various therapeutic domains:

- Oncology : Enhanced delivery of anticancer agents through targeted PEGylation.

- Immunotherapy : Improved solubility and stability of immune-modulating drugs.

- Gene Therapy : Utilization in vector systems for delivering nucleic acids effectively.

Propriétés

IUPAC Name |

tert-butyl 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O7/c1-14(2,3)21-13(16)12-20-11-10-19-9-8-18-7-6-17-5-4-15/h15H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZDNYVRTZIPKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.